molecular formula C9H10BrNO3S B8461801 5-Bromoacetyl-2-methylbenzenesulfonamide

5-Bromoacetyl-2-methylbenzenesulfonamide

Cat. No. B8461801
M. Wt: 292.15 g/mol
InChI Key: IIIJSOISJAIMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromoacetyl-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H10BrNO3S and its molecular weight is 292.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

5-(2-bromoacetyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H10BrNO3S/c1-6-2-3-7(8(12)5-10)4-9(6)15(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14)

InChI Key

IIIJSOISJAIMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.3 Grams (0.1 M) of 5-acetyl-2-methylbenzenesulfonamide was dissolved in 180 g of methanol, while the resulting solution was kept at 35°-40° C., 16.0 g (0.1 M) of bromine was added dropwise by taking 1.5 hours. The reaction mixture was stirred for 10 minutes after the dropwise addition, 80 g of water was added to the reaction mixture and the whole reaction mixture was stirred for further 30 minutes at room temperature. A part of methanolwater was removed by evaporation, then the crystals formed were collected by filtration, washed with water and dried to obtain 28.0 g of 5-bromoacetyl-2-methylbenzenesulfonamide in the form of white crystals. Melting point: 146.5°-147.5° C Yield: 95.9%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
180 g
Type
solvent
Reaction Step One
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16 g
Type
reactant
Reaction Step Two
Name
Quantity
80 g
Type
reactant
Reaction Step Three

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